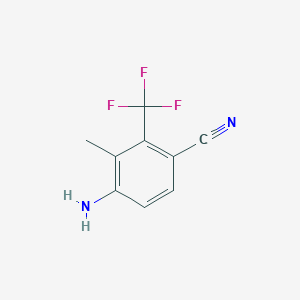

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile

Description

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile (CAS: 573764-86-0) is a benzonitrile derivative featuring an amino group at position 4, a methyl group at position 3, and a trifluoromethyl (-CF₃) substituent at position 2. This compound belongs to a class of aromatic nitriles with applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances thermal stability and lipophilicity, while the amino group provides reactivity for further functionalization .

Properties

IUPAC Name |

4-amino-3-methyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-5-7(14)3-2-6(4-13)8(5)9(10,11)12/h2-3H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBKSQXFNVUCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573764-86-0 | |

| Record name | 4-amino-3-methyl-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution. The reagents used in this process include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for efficiency and yield. The process involves the use of readily available raw materials and aims to minimize the use of strong acids and hazardous reagents. The overall yield of the product can reach up to 75%, with the final product having a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzonitriles. These products have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile is used in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including anti-cancer drugs.

Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical structural analogs and their distinguishing features:

Impact of Substituents on Properties

- Fluoro vs. Methyl (Position 3) : Replacing methyl with fluorine (CAS 1095188-12-7) introduces electronegativity, altering electronic distribution and hydrogen-bonding capacity, which may affect solubility and binding affinity .

- Positional Isomerism: 5-Amino-2-(Trifluoromethyl)Benzonitrile (CAS 354814-19-0) demonstrates how amino group positioning influences reactivity and intermolecular interactions .

Physicochemical Properties

- Thermal Stability : The trifluoromethyl group confers high thermal stability, as seen in related high-nitrogen compounds used in energetic materials .

- Lipophilicity : Methyl and trifluoromethyl groups enhance lipophilicity, making the compound suitable for membrane permeability in drug design .

- Polarity: The amino group increases polarity, balancing the hydrophobic effects of -CF₃ and -CH₃ .

Comparison with Analog Syntheses

- 4-Amino-2-(Trifluoromethyl)Benzonitrile: Synthesized via reduction of nitro precursors or catalytic amination, avoiding the need for methyl group introduction .

- 4-Amino-3-Fluoro Analog: Likely involves fluorination at position 3 using reagents like Selectfluor or DAST .

Analytical Characterization

- HPLC Analysis: 4-Amino-2-(Trifluoromethyl)Benzonitrile exhibits a relative retention time (RRT) of ~0.4 under reversed-phase conditions. Methyl or fluoro substituents may shift RRT due to altered polarity .

- Purity Standards : Impurity limits for related compounds are stringent (<0.1%), necessitating precise chromatographic methods .

Biological Activity

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: , with a molecular weight of approximately 200.16 g/mol. The presence of an amino group, a methyl group, and a trifluoromethyl group attached to a benzonitrile structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The amino group can participate in nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound's electrophilicity and stability. These characteristics make it a candidate for further investigation in drug development.

Pharmacological Properties

Research indicates that compounds structurally similar to this compound exhibit various pharmacological activities:

- Antibacterial Activity : Similar benzonitrile derivatives have shown promising antibacterial effects, with minimum inhibitory concentrations (MICs) reported against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cell lines, paralleling findings from structurally related compounds.

- Enzyme Inhibition : Interaction studies indicate potential binding affinity to enzymes involved in disease pathways, suggesting possible therapeutic applications.

Case Studies and Research Findings

- Anticancer Activity : A study on benzonitrile derivatives indicated that certain compounds could suppress tumor growth in vivo. For instance, derivatives demonstrated IC50 values ranging from 25 μM to 50 μM against various cancer cell lines, indicating moderate effectiveness compared to established chemotherapeutics like doxorubicin .

- Antibacterial Efficacy : Research has shown that compounds with similar structures exhibit significant antibacterial activities. For example, one derivative demonstrated an MIC of 8 mg/mL against Staphylococcus aureus and Bacillus subtilis . These findings suggest that this compound may possess comparable antibacterial properties.

- Enzyme Interaction Studies : A review highlighted that derivatives of benzonitriles could effectively inhibit specific enzymes linked to cancer proliferation and bacterial resistance mechanisms. Such interactions are critical for understanding the potential therapeutic roles of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-(Trifluoromethyl)Benzonitrile | Amino and trifluoromethyl groups | Lacks methyl substitution |

| 3-Amino-4-Methylbenzonitrile | Amino and methyl groups on different positions | Different substitution pattern affecting reactivity |

| 5-Trifluoromethylisoxazole | Trifluoromethyl group in a heterocyclic structure | Unique ring structure providing different properties |

The structural uniqueness of this compound lies in its combination of trifluoromethyl and amino functionalities, which may significantly influence its chemical behavior and biological activity compared to other similar compounds .

Q & A

Q. What are the optimized synthetic routes for 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example:

- Step 1 : Nitration or halogenation of a benzonitrile precursor to introduce substituents.

- Step 2 : Introduction of trifluoromethyl groups via Ullmann coupling or nucleophilic substitution with CuCN/LiCl in DMF at 120°C .

- Step 3 : Methylation at position 3 using methyl iodide and a base like K₂CO₃ in DMSO.

- Step 4 : Reduction of nitro groups to amines using H₂/Pd-C or SnCl₂/HCl.

Yields vary (50–85%) depending on reaction conditions and purification methods (e.g., column chromatography or recrystallization).

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- HPLC Analysis : Use a Waters Spherisorb ODS-2 column (L1 phase) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time is ~3.0 minutes for the compound and ~6.5 minutes for related impurities like 4-Amino-2-(Trifluoromethyl)Benzonitrile .

- Spectroscopy : Confirm via -NMR (δ 6.8–7.2 ppm for aromatic protons, δ 2.3 ppm for methyl) and -NMR (δ -60 to -65 ppm for CF₃).

Advanced Research Questions

Q. How can discrepancies in biological activity data for fluorinated benzonitrile derivatives be resolved?

- Methodological Answer : Contradictions often arise from substituent positioning. For example:

- Comparative Analysis :

- Statistical Tools : Use ANOVA to assess significance of substituent effects across datasets.

Q. What advanced analytical techniques are employed for impurity profiling in pharmaceutical intermediates like this compound?

- Methodological Answer :

- LC-MS/MS : Detects trace impurities (e.g., 4-Amino-2-(Trifluoromethyl)Benzonitrile) at <0.1% using MRM transitions (m/z 205 → 158 for the parent ion) .

- X-ray Crystallography : Resolves structural ambiguities in polymorphic forms. For example, the compound’s orthorhombic crystal system (space group P2₁2₁2₁) confirms substituent orientation .

Q. How does fluorinated substituent positioning affect pharmacological properties?

- Methodological Answer :

- Lipophilicity : The trifluoromethyl group at position 2 increases logP by ~1.5 units, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic Stability : Fluorine at position 2 reduces CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ = 120 min vs. 30 min for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.